What is the CAS number for 3-chloro-N-(4-chlorophenyl)propanamide?
What is the CAS number for 3-chloro-N-(4-chlorophenyl)propanamide?
An In-depth Technical Guide to 3-chloro-N-(4-chlorophenyl)propanamide
CAS Number: 19314-16-0
This technical guide provides a comprehensive overview of 3-chloro-N-(4-chlorophenyl)propanamide, a chemical compound utilized in various research and development applications. The document details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its potential applications, particularly in the fields of medicinal chemistry and organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
3-chloro-N-(4-chlorophenyl)propanamide is an organic compound featuring a propanamide backbone with a chlorine atom at the 3-position and a 4-chlorophenyl group attached to the amide nitrogen.[1] It is typically a white solid or powder at room temperature.[1][2]
Physicochemical Data
The quantitative physicochemical properties of the compound are summarized in the table below. It is important to note the variation in reported melting points across different sources, which may be due to differences in purity or analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO | [1][3][4] |
| Molecular Weight | 218.08 g/mol | [1][3][4] |
| Appearance | White solid/powder | [1][2] |
| Melting Point | 120-125 °C or 132-134 °C | [1][2] |
| Boiling Point | 388 °C at 760 mmHg | [2] |
| Density | 1.343 g/cm³ | [2] |
| Flash Point | 188.4 °C | [2] |
| Vapor Pressure | 3.17 x 10⁻⁶ mmHg at 25 °C | [2] |
| Refractive Index | 1.591 | [2] |
Chemical Identifiers
For unambiguous identification, the following chemical identifiers are provided.
| Identifier Type | Value | Source |
| CAS Number | 19314-16-0 | [1][3][4] |
| IUPAC Name | 3-chloro-N-(4-chlorophenyl)propanamide | [1][4] |
| Synonyms | 3-chloro-N-(4-chlorophenyl)propionamide; Propanamide, 3-chloro-N-(4-chlorophenyl)- | [2][4] |
| InChI | InChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) | [1][4] |
| InChIKey | XHQYWNFRAYYHIT-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCCl)Cl | [1][4] |
Synthesis and Experimental Protocols
The synthesis of 3-chloro-N-(4-chlorophenyl)propanamide is typically achieved through the acylation of 4-chloroaniline with 3-chloropropanoyl chloride. This is a standard amide bond formation reaction.
Synthesis Workflow
The logical flow of the synthesis is depicted in the diagram below. The process involves the reaction of two key starting materials in the presence of a base to yield the final product.
Caption: Proposed synthesis workflow for 3-chloro-N-(4-chlorophenyl)propanamide.
Experimental Protocol
The following is a representative experimental protocol for the synthesis, adapted from standard procedures for similar amide formations.[5][6]
-
Reagent Preparation : To a solution of 4-chloroaniline (1.0 equivalent) in a suitable inert solvent such as dichloromethane (DCM) in a round-bottom flask, add a non-nucleophilic base like triethylamine (1.2 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Acylation Reaction : Slowly add 3-chloropropanoyl chloride (1.1 equivalents) to the stirred solution. The addition is typically performed at 0 °C to control the exothermic reaction.
-
Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 3-chloro-N-(4-chlorophenyl)propanamide.
-
Characterization : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Applications and Biological Relevance
3-chloro-N-(4-chlorophenyl)propanamide serves as a valuable intermediate in organic synthesis and has been explored for its potential biological activities.
Role in Organic Synthesis
The compound is a bifunctional molecule with two reactive sites: the 3-chloro group and the amide functionality.[1] The chlorine atom acts as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The amide moiety can undergo transformations such as reduction or hydrolysis.[1] These characteristics make it a versatile building block for synthesizing more complex molecules, particularly those with potential pharmaceutical value.[1]
Biological Activity
Preliminary research indicates that 3-chloro-N-(4-chlorophenyl)propanamide may possess biological properties.[1]
-
Antimicrobial Properties : Initial studies suggest potential efficacy against some microbial strains.[1]
-
Anticancer Activity : Investigations are ongoing to evaluate its ability to inhibit the proliferation of cancer cells.[1]
The precise mechanism of action for these activities is still under investigation, but it is hypothesized to involve interactions with specific enzymes or receptors.[1] Currently, this compound is intended for research purposes only and not for therapeutic or diagnostic use.[3][7]
Conceptual Role in Drug Development
As a synthetic building block, this compound can be used to generate libraries of more complex molecules for drug discovery screening. The diagram below illustrates its logical position in a typical drug development pipeline.
Caption: Role of the compound as a precursor in a drug discovery workflow.
References
- 1. Buy 3-chloro-N-(4-chlorophenyl)propanamide | 19314-16-0 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
